molecular formula C12H18BrNO B13218377 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol

1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol

Cat. No.: B13218377
M. Wt: 272.18 g/mol
InChI Key: UVICAYPTJWJGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group, a propyl chain, and an amino alcohol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol typically involves the reaction of 4-bromophenylpropylamine with propylene oxide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol
  • 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol
  • 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol

Uniqueness

1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-[1-(4-bromophenyl)propylamino]propan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

UVICAYPTJWJGLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.